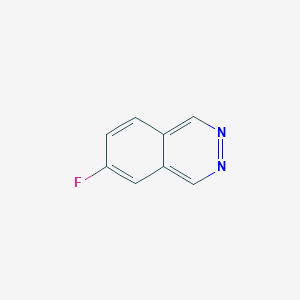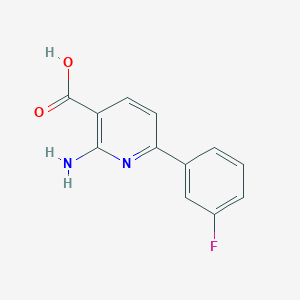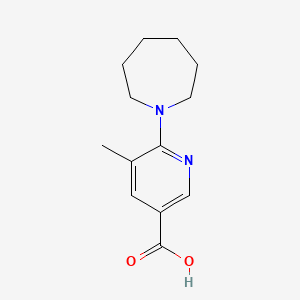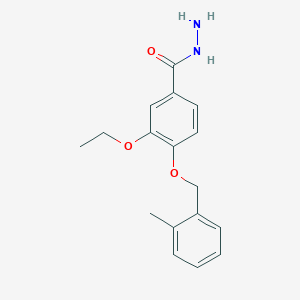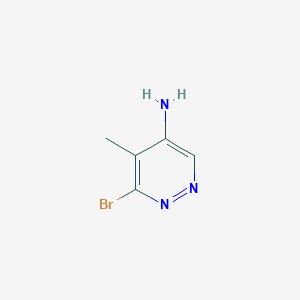
6-Bromo-5-methylpyridazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-methylpyridazin-4-amine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is primarily used in industrial and scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 6-Bromo-5-methylpyridazin-4-amine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing pyridazine derivatives .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from commercially available precursors. The process includes halogenation, amination, and coupling reactions under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-methylpyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki-Miyaura reactions.
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
6-Bromo-5-methylpyridazin-4-amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-methylpyridazin-4-amine is primarily based on its ability to interact with various molecular targets. It can inhibit specific enzymes or receptors, leading to a range of biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-6-Chloro-5-Methylpyridazin-3-Amine: Similar in structure but with an additional chlorine atom.
Pyrrolopyrazine Derivatives: Contain a pyrrole and pyrazine ring, exhibiting different biological activities.
Quinolinyl-Pyrazoles: Another class of nitrogen-containing heterocycles with distinct pharmacological properties.
Uniqueness
6-Bromo-5-methylpyridazin-4-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H6BrN3 |
|---|---|
Peso molecular |
188.03 g/mol |
Nombre IUPAC |
6-bromo-5-methylpyridazin-4-amine |
InChI |
InChI=1S/C5H6BrN3/c1-3-4(7)2-8-9-5(3)6/h2H,1H3,(H2,7,9) |
Clave InChI |
VGWMCYYXKLIZHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NC=C1N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


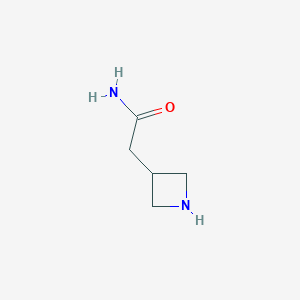
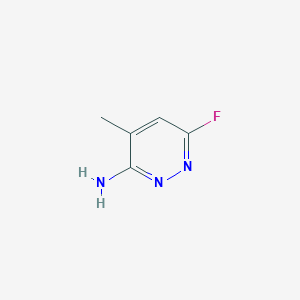
![methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13010585.png)
![3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B13010608.png)
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)


![7-Chloropyrido[2,3-d]pyrimidine](/img/structure/B13010635.png)
![4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13010644.png)
